N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 6, linked via an amide bond to a 3-methylisoxazole-5-carboxylate moiety. This structure combines two pharmacologically relevant heterocycles: benzothiazoles, known for their diverse bioactivity (e.g., antimicrobial, anticancer, and CNS modulation), and isoxazoles, which often enhance metabolic stability and binding specificity.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-10-12(5-8(7)2)20-14(15-10)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDBWSBNXFIPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 5 and 6 of the benzothiazole ring can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Isoxazole Ring: The isoxazole ring can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the isoxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an amine or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an antidepressant agent due to its structural similarity to known pharmacologically active benzothiazole derivatives.
Biological Studies: The compound can be used to study enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Chemical Biology: It serves as a probe to investigate cellular processes and molecular interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Key Differences :
- Unlike the carbamate-linked thiazole derivatives in (e.g., thiazol-5-ylmethyl carbamates), the target’s amide bond offers greater hydrolytic stability, which may improve pharmacokinetics .
Pharmacological and Physicochemical Properties
Key Insights :
- Bioactivity : While pyridinyl thiazole carboxamides () and benzothiazole acetamides () show CNS-related activity, the target compound’s isoxazole moiety may redirect its therapeutic utility toward inflammation or kinase inhibition, though this requires experimental validation.
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₃N₃O₂S
- Molecular Weight : 287.34 g/mol
- CAS Number : 946287-03-2
The presence of the benzothiazole and isoxazole moieties contributes to its unique biological properties.
This compound primarily functions as a glycogen synthase kinase-3β (GSK-3β) inhibitor. GSK-3β is implicated in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting this enzyme, the compound may modulate signaling pathways associated with mood regulation and neuroprotection.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. For instance:
- Cell Lines Tested : The compound showed significant cytotoxicity against various cancer cell lines, including U937 (a leukemia cell line) and MCF-7 (a breast cancer cell line) with IC₅₀ values indicating effective growth inhibition.
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| This compound | 6.6 | MCF-7 |
| PAC-1 (positive control) | 5.2 | U937 |
The mechanism involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This was evidenced by enhanced caspase activity in treated cells compared to controls .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It is believed to modulate neurotransmitter levels such as serotonin and norepinephrine, which could be beneficial in treating mood disorders.
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study evaluated the structure–activity relationships (SAR) of benzothiazole derivatives. The results indicated that modifications in the benzothiazole structure significantly influenced anticancer activity and selectivity against specific cancer types .
- Neuropharmacological Evaluation : Another study highlighted the antidepressant-like effects of similar compounds through behavioral assays in animal models. These findings suggest that the compound may have therapeutic potential for mood disorders by affecting serotonin pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
